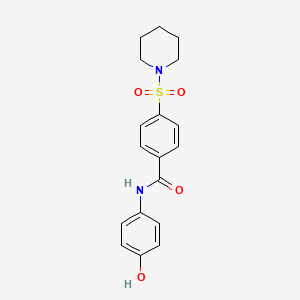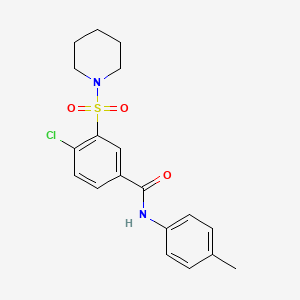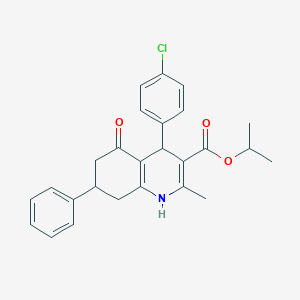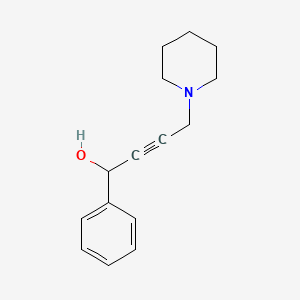
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as LFM-A13, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. LFM-A13 is a member of the isoxazolecarboxamide family, which has been shown to possess anti-inflammatory and anti-tumor properties.
作用機序
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide inhibits the activity of several enzymes by binding to their ATP-binding sites. It has been shown to inhibit the activity of IKKβ by preventing the phosphorylation of IκBα, which leads to the inhibition of NF-κB activation. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has also been shown to inhibit the activity of CK1α and GSK3β, which are involved in the regulation of various cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, which leads to the reduction of pro-inflammatory cytokines and chemokines. It has also been shown to possess anti-tumor properties by inhibiting the growth and proliferation of cancer cells. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its specificity towards its target enzymes. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to selectively inhibit the activity of IKKβ, CK1α, and GSK3β, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of using 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its low solubility in water, which requires the use of organic solvents.
将来の方向性
For the research on 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide include the development of more potent and selective analogs, the evaluation of its therapeutic potential in various disease models, and the investigation of its mechanism of action in more detail. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
合成法
The synthesis of 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 5-fluoro-2-methylphenylamine to form 2-chloro-N-(5-fluoro-2-methylphenyl)benzamide. This intermediate is then reacted with isoxazole-5-carboxylic acid in the presence of a coupling agent to form 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide. The overall yield of this process is approximately 50%.
科学的研究の応用
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including IKKβ, CK1α, and GSK3β, which are involved in various cellular processes such as inflammation, cancer, and neurodegenerative diseases. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. It has also been shown to possess anti-tumor properties by inhibiting the growth and proliferation of cancer cells. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-7-8-12(20)9-15(10)21-18(23)16-11(2)24-22-17(16)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGHHWVTBHVIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B5212926.png)


![ethyl 2-(butyrylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5212945.png)
![2-(3-nitrophenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5212949.png)
![N,N-diethyl-2-(4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5212951.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene](/img/structure/B5212974.png)
![ethyl N-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]carbonyl}glycinate](/img/structure/B5212978.png)
![ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5212991.png)
![benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B5213002.png)

![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5213009.png)
